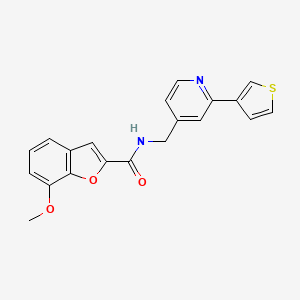

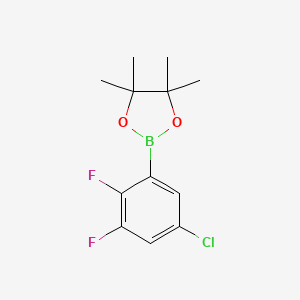

![molecular formula C13H16F3N3O B2762467 3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane CAS No. 2201739-00-4](/img/structure/B2762467.png)

3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antifungal Activity

Fungal diseases pose significant threats to crop production worldwide. Researchers have synthesized novel pyrimidine derivatives containing an amide moiety, including compounds related to our target molecule. Specifically, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited potent antifungal activity against Phomopsis sp. These compounds achieved an impressive inhibition rate of 100%, surpassing the efficacy of the commonly used fungicide Pyrimethanil .

Antimicrobial Potential

While the focus has been on antifungal properties, pyrimidines in general possess diverse biological activities. They have demonstrated antiviral, antibacterial, and insecticidal effects. For instance, pyrimidine derivatives with specific structural features have been effective against the tomato chlorosis virus (ToCV) and other pathogens .

Molecular Docking Studies

In silico molecular docking studies can provide insights into the interactions between our compound and microbial targets. Investigating its binding affinity with specific enzymes or receptors may reveal additional therapeutic applications .

Kinase Inhibition

Interestingly, our compound shares structural similarities with kinase inhibitors. For instance, BLU-667, a kinase inhibitor, selectively targets RET (rearranged during transfection) in cancer cells. While our compound is not identical, exploring its potential as a kinase inhibitor could be valuable .

Fungicidal Activity Optimization

The optimal structure of the pyrimidine group plays a crucial role in fungicidal activity. Researchers have found that specific substitutions, such as 5-CF₃ in the pyridine group and 2-CH₃-5-Cl-6-CHF₂ in the pyrimidine group, enhance efficacy. Additionally, the spatial configuration of carbon atoms connected to R₃ influences compound activity .

Crystallographic Insights

Understanding the molecular structure of our compound is essential. Crystallographic data provides valuable information about bond lengths, angles, and overall geometry. Such insights aid in predicting its behavior and interactions .

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrimidin-4-yl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Similar compounds have been shown to exhibit antifungal activity , suggesting that they may interfere with essential biochemical pathways in fungi.

Result of Action

Some compounds with similar structures have shown promising antifungal activity . This suggests that the compound might inhibit the growth of certain fungi, but further studies are needed to confirm this and elucidate the underlying mechanisms.

properties

IUPAC Name |

3-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy-1-azabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O/c1-8-17-11(13(14,15)16)6-12(18-8)20-10-7-19-4-2-9(10)3-5-19/h6,9-10H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGGKHNKKPBXOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2CN3CCC2CC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762384.png)

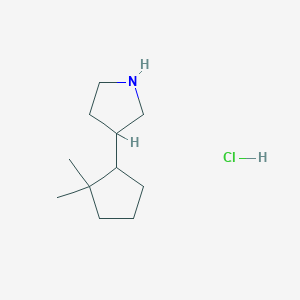

![1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane](/img/structure/B2762385.png)

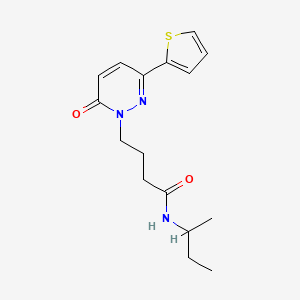

![7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762388.png)

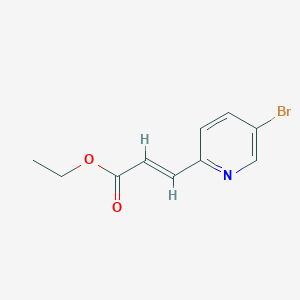

![2-chloro-N-[(2-ethoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2762394.png)

![N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2762400.png)

![methyl 4-({(E)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2762404.png)

![2-Chloro-1-[4-(oxolan-3-yloxy)piperidin-1-yl]ethanone](/img/structure/B2762406.png)